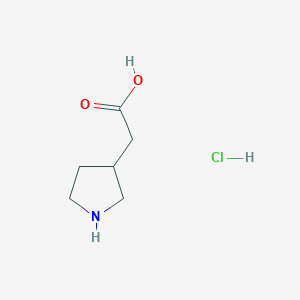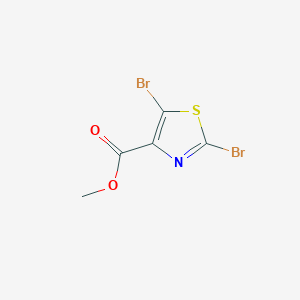
2',6-Dibromo-3,4'-bipyridine
Übersicht
Beschreibung
2’,6-Dibromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It’s a derivative of bipyridine, which is a type of heterocyclic compound . Bipyridines are commonly used as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of bipyridine derivatives, including 2’,6-Dibromo-3,4’-bipyridine, often involves the coupling of pyridyl moieties . A modular synthesis approach has been described for non-centrosymmetric, dipolar 4,4’-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries .Molecular Structure Analysis
The molecular structure of 2’,6-Dibromo-3,4’-bipyridine can be analyzed using various techniques such as X-ray diffraction . The exposed location of the N atoms in bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .Chemical Reactions Analysis
Bipyridines, including 2’,6-Dibromo-3,4’-bipyridine, are often used as ligands in coordination chemistry . They can form complexes with various metal ions, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,6-Dibromo-3,4’-bipyridine can be predicted using computational approaches . For instance, its molecular weight is approximately 313.98 g/mol .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
2’,6-Dibromo-3,4’-bipyridine: is a versatile ligand in coordination chemistry due to its ability to bind with metal ions through its nitrogen atoms. This compound is particularly useful in creating complex structures with metals, which can be applied in catalysis and material chemistry . The introduction of bromine atoms at specific positions on the bipyridine ring can alter the electronic and steric properties of the ligand, leading to novel metal-ligand interactions and potentially new catalytic activities.
Supramolecular Chemistry
The nitrogen atoms of 2’,6-Dibromo-3,4’-bipyridine can engage in non-covalent interactions such as hydrogen or halogen bonds. This property is exploited in supramolecular chemistry to form intricate structures with unique properties . These structures can have applications in areas like molecular recognition, sensor design, and the development of new materials with specific functionalities.
Chirality and Atropisomerism
Functionalization of 2’,6-Dibromo-3,4’-bipyridine can introduce chirality, which is of great importance in asymmetric synthesis and chiral separation processes . The restricted rotation around the bond connecting the two pyridine rings, known as atropisomerism, can lead to enantiomerically pure compounds that are valuable in pharmaceutical research and development.
Electrochemical Applications
The quaternization of nitrogen atoms in bipyridines, including 2’,6-Dibromo-3,4’-bipyridine , can produce compounds known as viologens. These compounds exhibit good electrochemical properties and are used in the development of electrochromic devices, batteries, and solar cells .
Organic Synthesis
2’,6-Dibromo-3,4’-bipyridine: serves as a reagent in various organic synthesis reactions. Its bromine atoms can act as leaving groups or participate in cross-coupling reactions, making it a valuable building block for constructing complex organic molecules .
Photophysical Studies
The photophysical properties of bipyridines make them suitable for studies related to light absorption, emission, and energy transfer processes2’,6-Dibromo-3,4’-bipyridine can be used to investigate these properties, which are relevant for the design of light-harvesting systems and luminescent materials .
Sensor Development
Due to its ability to form complexes with various metal ions, 2’,6-Dibromo-3,4’-bipyridine can be utilized in the development of chemical sensors. These sensors can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostic applications .
Pharmaceutical Research
As an important intermediate in medicinal chemistry, 2’,6-Dibromo-3,4’-bipyridine can be used to synthesize compounds with potential therapeutic effects. Its structural motif is found in many biologically active molecules, and its modification can lead to new drug candidates .
Safety And Hazards
As with any chemical compound, it’s important to handle 2’,6-Dibromo-3,4’-bipyridine with care. While specific safety and hazard information for this compound isn’t readily available, similar compounds like 6,6’-Dibromo-3,3’bipyridine have been classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .
Zukünftige Richtungen
The future directions for the study and application of 2’,6-Dibromo-3,4’-bipyridine could involve further exploration of its use as a ligand in coordination chemistry . Additionally, its potential for forming non-centrosymmetric supramolecular assemblies due to the difference in the binding energy of the pyridyl nitrogen atoms could be explored .
Eigenschaften
IUPAC Name |
2-bromo-4-(6-bromopyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJILYMUFZGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654755 | |
| Record name | 2',6-Dibromo-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6-Dibromo-3,4'-bipyridine | |
CAS RN |
942206-16-8 | |
| Record name | 2',6-Dibromo-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)




